molecular formula C11H12O5 B066438 3,4,6-Trimethoxy-1(3H)-isobenzofuranone CAS No. 189454-29-3

3,4,6-Trimethoxy-1(3H)-isobenzofuranone

Cat. No.: B066438
CAS No.: 189454-29-3
M. Wt: 224.21 g/mol
InChI Key: JNVLFUCEKYADLU-UHFFFAOYSA-N
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Description

3,4,6-Trimethoxy-1(3H)-isobenzofuranone is a chemical compound with the molecular formula C11H12O5 It is a derivative of isobenzofuranone, characterized by the presence of three methoxy groups at the 3, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trimethoxy-1(3H)-isobenzofuranone typically involves the methoxylation of isobenzofuranone derivatives. One common method includes the reaction of 3,4,6-trihydroxyisobenzofuranone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methoxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trimethoxy-1(3H)-isobenzofuranone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides and strong bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted isobenzofuranone derivatives depending on the substituent introduced.

Scientific Research Applications

3,4,6-Trimethoxy-1(3H)-isobenzofuranone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,6-Trimethoxy-1-methyl-9H-xanthen-9-one
  • 3,4-Dimethoxy-1-methyl-9H-xanthen-9-one
  • 3,4-Dihydroxy-1-methyl-9H-xanthen-9-one

Uniqueness

3,4,6-Trimethoxy-1(3H)-isobenzofuranone is unique due to its specific substitution pattern and the presence of three methoxy groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, highlighting its potential for specialized uses in research and industry.

Properties

IUPAC Name

3,4,6-trimethoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-13-6-4-7-9(8(5-6)14-2)11(15-3)16-10(7)12/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVLFUCEKYADLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=C(C=C(C=C2OC)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384739
Record name 3,4,6-Trimethoxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189454-29-3
Record name 3,4,6-Trimethoxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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